molecular formula C10H11Cl2N3 B1406646 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride CAS No. 1803609-33-7

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride

Cat. No. B1406646
CAS RN: 1803609-33-7
M. Wt: 244.12 g/mol
InChI Key: VNVGPCYDGVIRBY-UHFFFAOYSA-N
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Description

“4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H11Cl2N3 and a molecular weight of 244.12 . It is used in research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .

Scientific Research Applications

Microwave-assisted Synthesis

A study by Ankati and Biehl (2010) explored microwave-assisted synthesis techniques to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone. These compounds, which are structurally related to 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride, were synthesized under different conditions to achieve yields ranging from 30-98%. This method demonstrates the utility of microwave-assisted reactions in the efficient synthesis of complex organic compounds (Ankati & Biehl, 2010).

Structural Characterization and Hydrogen Bonding

Böck et al. (2021) reported the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing different protonation sites and intermolecular hydrogen bonding patterns. This research provides insight into how structural variations can influence the molecular conformation and interactions, which is crucial for designing compounds with desired physical and chemical properties (Böck et al., 2021).

Antimalarial Activity

Rodrigues et al. (2009) investigated (1H-pyridin-4-ylidene)amines for their potential as antimalarial agents. These compounds were evaluated for their in vitro activity against Plasmodium falciparum strains, showing promising results that suggest a mechanism of action involving binding to the ubiquinol oxidation site of cytochrome bc1. This study exemplifies the potential therapeutic applications of pyridine derivatives in the development of new antimalarial treatments (Rodrigues et al., 2009).

Crystal Structure Analysis

Adeleke and Omondi (2022) presented the crystal structure of a secondary amine derived from a reduction of an imine related to the core structure of 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride. The structural characterization through various spectroscopic methods and X-ray diffraction contributes to a deeper understanding of the molecular geometry and potential interactions in solid-state forms (Adeleke & Omondi, 2022).

Antimicrobial Activities

Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This work highlights the antimicrobial potential of pyridine-containing compounds, including derivatives of 4-(Pyridin-3-yl)pyridin-2-amine, and provides a foundation for further exploration of these compounds in the development of new antimicrobial agents (Bayrak et al., 2009).

properties

IUPAC Name

4-pyridin-3-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h1-7H,(H2,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVGPCYDGVIRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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